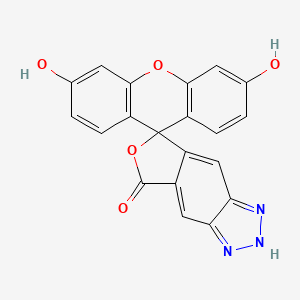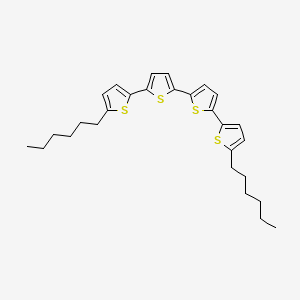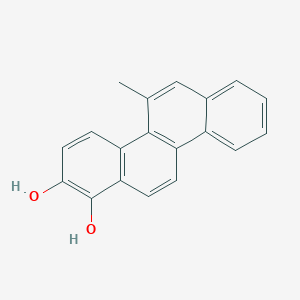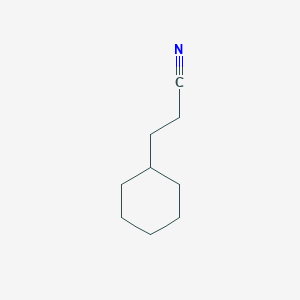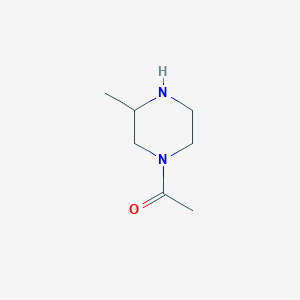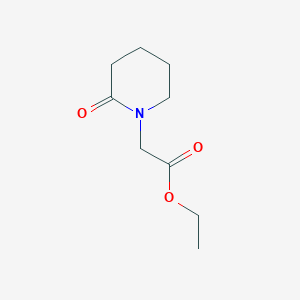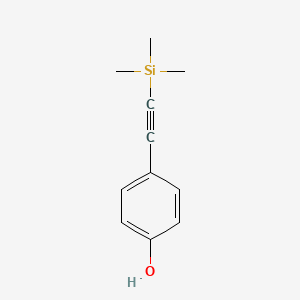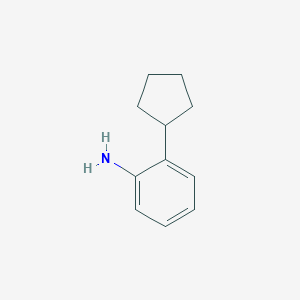
2-Cyclopentylaniline
Overview
Description
2-Cyclopentylaniline is an organic compound primarily used for research and industrial purposes . It belongs to a broad class of organic compounds known as anilines.
Molecular Structure Analysis
The molecular structure of 2-Cyclopentylaniline is represented by the linear formula C11H15N . The InChI Code for this compound is 1S/C11H15N/c12-11-8-4-3-7-10 (11)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2 .Physical And Chemical Properties Analysis
2-Cyclopentylaniline has a molecular weight of 161.25 . It is a liquid at room temperature and should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Proline Mimetic in Enzyme Inhibition
2-Cyclopentylaniline and its derivatives have been explored in scientific research for their potential as proline mimetics. For instance, a study by Jarho et al. (2004) found that a cyclopent-2-enecarbonyl moiety, a structure related to 2-cyclopentylaniline, acts as an excellent proline mimetic at the P2 position of prolyl oligopeptidase (POP) inhibitors. This is particularly beneficial when increased lipophilicity is required in these inhibitors (Elina M. Jarho et al., 2004).
DNA Damage Induction via Reactive Oxygen Species
Cyclo(phenylalanine‐proline), a compound related to 2-cyclopentylaniline, was studied by Lee et al. (2015) for its effects on mammalian cells. The research indicated that treatment with this compound induces DNA damage through the activation of reactive oxygen species, providing insights into its potential role in cellular processes related to DNA damage in mammalian cells (Kwanghyun Lee et al., 2015).
Interaction with Beta-Cyclodextrins
Caso et al. (2015) investigated the inclusion properties of aromatic amino acids complexing with beta-cyclodextrins (β-CDs), a study relevant to 2-cyclopentylaniline due to the structural similarity. This research highlights the applications of such interactions in biological, pharmaceutical, and industrial fields, showing how the aromatic amino acid position can affect the binding constants with β-CDs (J. V. Caso et al., 2015).
Role in Fungal Cyclodipeptides
Research by Wang et al. (2017) on cyclodipeptides from fungi, which can include structures similar to 2-cyclopentylaniline, reveals their potential biological activities, such as cytotoxic, antimicrobial, and insecticidal properties. This study underscores the importance of these compounds in agriculture, medicinal, and food industries (Xiaohan Wang et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-cyclopentylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEFHIAHLCMFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylaniline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

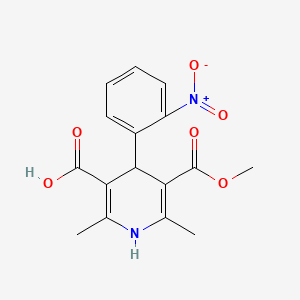

![4-Chloro-2-methylfuro[3,2-c]pyridine](/img/structure/B1354778.png)
![Benzene, 1-[(chloromethyl)thio]-4-methoxy-](/img/structure/B1354781.png)
